3-Benzyl-1-(2-(1,1'-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
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Overview
Description
3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a complex organic compound with a unique structure that combines a benzimidazole core with biphenyl and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide typically involves multiple steps. One common approach is the condensation of 5,6-dimethylbenzimidazole with a biphenyl derivative, followed by alkylation with benzyl bromide. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1,1’-biphenyl: Shares the biphenyl and benzyl groups but lacks the benzimidazole core.
5,6-Dimethylbenzimidazole: Contains the benzimidazole core but lacks the biphenyl and benzyl groups.
Uniqueness
The uniqueness of 3-Benzyl-1-(2-(1,1’-biphenyl)-4-YL-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide lies in its combination of structural features from both benzimidazole and biphenyl compounds. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Properties
CAS No. |
853349-08-3 |
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Molecular Formula |
C30H27BrN2O |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
2-(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)-1-(4-phenylphenyl)ethanone;bromide |
InChI |
InChI=1S/C30H27N2O.BrH/c1-22-17-28-29(18-23(22)2)32(21-31(28)19-24-9-5-3-6-10-24)20-30(33)27-15-13-26(14-16-27)25-11-7-4-8-12-25;/h3-18,21H,19-20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XXKUZPSCRGKLSM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
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